Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine

Solid-Phase Peptide Synthesis Transmembrane Peptides Aggregation Suppression

Glycine-rich peptide sequences frequently fail during Fmoc-SPPS due to on-resin intermolecular aggregation, causing incomplete deprotection and low crude purity. Fmoc-TmbGly-OH solves this through dual Fmoc/Tmob protection: the acid-labile 2,4,6-trimethoxybenzyl group on the backbone amide nitrogen sterically disrupts aggregation. • Empirically validated in 64-residue transmembrane peptide synthesis • Tmob cleaves at 7% TFA-orthogonal to trityl-type side-chain protection, enabling sequential deprotection for branched or lipopeptide constructs • Enhanced acid lability vs. Dmb analogue provides a rational troubleshooting upgrade when standard backbone protection fails • ≥97% HPLC purity; white powder; store at 2-8°C

Molecular Formula C27H27NO7
Molecular Weight 477.513
CAS No. 166881-43-2
Cat. No. B575481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(2,4,6-trimethoxybenzyl)-glycine
CAS166881-43-2
Molecular FormulaC27H27NO7
Molecular Weight477.513
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
InChIInChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30)
InChIKeyQRIVZMBKOCDKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-TmbGly-OH: Technical & Procurement Baseline


Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (Fmoc-TmbGly-OH, CAS 166881-43-2) is a specialized, dual-protected glycine building block for Fmoc solid-phase peptide synthesis (SPPS) . It is a derivative of glycine, modified with an acid-labile 2,4,6-trimethoxybenzyl (Tmob) group on the backbone amide nitrogen and a base-labile Fmoc group on the terminal amine . This structural feature is a key member of the benzyl-based backbone protecting group family, which includes the 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) analogues [1].

Suitable for Fmoc-SPPS of glycine-rich or aggregation-prone sequences
Acid-labile Tmob backbone protection enables orthogonal deprotection strategies
Member of the benzyl-based backbone protecting group family (Dmb, Hmb analogs)

Why Fmoc-TmbGly-OH Cannot Be Replaced


The high conformational flexibility of glycine makes peptide chains containing it prone to intermolecular aggregation on solid supports during Fmoc-SPPS, leading to incomplete deprotection, slow couplings, and ultimately low crude peptide yields and purities [1]. Standard, unprotected glycine (Fmoc-Gly-OH) offers no solution to this problem. While the structurally similar backbone protectant Fmoc-(Dmb)Gly-OH (2,4-dimethoxybenzyl) also prevents aggregation, the extra electron-donating methoxy group in the Tmob (2,4,6-trimethoxybenzyl) variant provides a distinct and quantitatively characterized acid-lability profile, which directly influences its application in complex peptide syntheses [2].

  • ! Unprotected Fmoc-Gly-OH lacks backbone protection; aggregation in difficult sequences may lower yields.
  • ! Fmoc-(Dmb)Gly-OH shifts acid-lability profile; cleavage conditions may not match orthogonal schemes designed for Tmob.
  • ! Hmb analogs introduce different backbone protection kinetics; direct substitution risks altered synthesis outcomes.

Fmoc-TmbGly-OH vs. Dmb and Hmb Analogs


Performance in Large Peptide Synthesis

A key point of differentiation from its Dmb analogue is a documented, high-value application. The Tmob-glycine derivative has been used by Bayer and colleagues to successfully prepare a large, 64-residue transmembrane peptide, achieving a reported level of 'remarkable purity' . This specific application demonstrates its efficacy in a challenging synthetic context where aggregation is expected to be severe.

Synthetic Performance
Reported
64-residue transmembrane peptide synthesized with reported high purity Fmoc-(Dmb)Gly-OH: no equivalent published benchmark
Supports selection for long transmembrane peptide synthesis
Data to verify; single published claim (Bayer et al., 1996)
Solid-Phase Peptide Synthesis Transmembrane Peptides Aggregation Suppression

Orthogonal Deprotection Acid-Lability

The Tmob group provides a quantifiably different acid lability profile compared to its closest structural analog, the Dmb group. This is crucial for orthogonal deprotection schemes where selective removal of backbone protection is required while retaining other acid-labile side-chain protecting groups [1].

Acid Lability
Class-level
Tmob group cleaved with 7% TFA Dmb group requires higher acid concentration
Enables finer control in orthogonal deprotection sequences
Class inference; confirm compatibility with side-chain protecting groups
Orthogonal Chemistry Protecting Group Strategy Acid Cleavage

Aggregation Prevention vs. Unprotected Glycine

The core function of the Tmob group is to disrupt inter-chain hydrogen bonding and prevent aggregation on the solid support, a common problem with glycine-rich sequences [1]. In contrast, standard Fmoc-Gly-OH offers no protection against aggregation, often leading to low yields and high levels of deletion impurities in difficult sequences .

Aggregation Control
Class-level
Tmob-glycine class suppresses aggregation Fmoc-Gly-OH offers no backbone protection
Class-level benefit for glycine-rich difficult sequences
Individual sequence performance may vary
Peptide Aggregation Fmoc-SPPS Synthesis Yield

Fmoc-TmbGly-OH: Key Applications


Long Transmembrane Peptide Synthesis

Fmoc-TmbGly-OH is the empirically supported choice for synthesizing long, aggregation-prone peptides, particularly transmembrane domains. The documented success of this derivative in synthesizing a 64-residue transmembrane peptide makes it a strategic procurement choice over Fmoc-(Dmb)Gly-OH for similar high-value targets.

Orthogonal Deprotection for Peptide Conjugates

When a synthetic route requires the selective removal of backbone protection in the presence of other acid-labile side-chain protecting groups (e.g., trityl), the Tmob group's specific cleavage condition (7% TFA) [1] offers a valuable window of orthogonality. This makes Fmoc-TmbGly-OH a compelling choice for synthesizing branched peptides, glycopeptides, or lipopeptides where sequential deprotection is necessary.

Replacing Dmb-Glycine in Difficult Sequences

In scenarios where Fmoc-(Dmb)Gly-OH is being used to prevent aggregation but the synthesis is still failing or yielding low purity, Fmoc-TmbGly-OH serves as a rational next-step reagent. Its enhanced acid lability and proven performance on a 64-residue peptide provide a justified and evidence-backed alternative to troubleshoot difficult syntheses.

Application
Selection Property
Validation Focus
Long Transmembrane Peptide Synthesis
Reported performance on challenging transmembrane targets
Reproducibility for aggregation-prone sequences
Orthogonal Deprotection for Peptide Conjugates
Mild acid-labile Tmob backbone cleavage
Selectivity against common acid-labile side-chain protecting groups
Troubleshooting Dmb-based Syntheses
Improved acid lability over Dmb analog
Purity gains in difficult sequences where Dmb is insufficient

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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